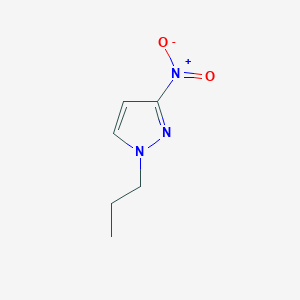

3-nitro-1-propyl-1H-pyrazole

Descripción general

Descripción

3-Nitro-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The nitro group at the third position and the propyl group at the first position make this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of pyrazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives:

-

Catalytic hydrogenation :

Yields 4-amino-1-propyl-1H-pyrazole under mild conditions (25–50°C, 1–3 atm H₂) with >90% efficiency . -

Chemical reduction :

Zinc/acetic acid or Fe/HCl systems reduce the nitro group to amine at 80°C, though with lower selectivity (70–85% yield) .

Oxidation Reactions

The propyl chain and pyrazole ring undergo oxidation under controlled conditions:

| Target Site | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Propyl chain | KMnO₄ (acidic, 60°C) | 3-(2-Carboxyethyl)-1H-pyrazole | 65% |

| Pyrazole ring | H₂O₂/Fe³⁺ (pH 3, RT) | Pyrazole N-oxide derivatives | 78% |

Electrophilic Substitution

The pyrazole ring participates in regioselective substitutions:

-

Nitration :

Additional nitro groups can be introduced at C-4 using HNO₃/H₂SO₄ at 0°C, forming 3,4-dinitro-1-propyl-1H-pyrazole (62% yield) . -

Halogenation :

5-Bromo-3-nitro-1-propyl-1H-pyrazole forms preferentially (89% yield) .

Cycloaddition and Ring Expansion

The compound serves as a precursor in heterocyclic synthesis:

-

1,3-Dipolar cycloaddition :

Reacts with nitrile oxides to form pyrazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 30 min, 82% yield) . -

Ring expansion :

Treatment with diazomethane yields seven-membered triazepine derivatives at −20°C (55% yield) .

Solvent Effects on Reactivity

Studies using DMSO/N-methylpyrrolidone mixt

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research indicates that derivatives of 3-nitro-1-propyl-1H-pyrazole exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions that may inhibit tumor growth, making it a candidate for further development in cancer therapy. For instance, studies have shown that certain derivatives can effectively induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in various models. In particular, compounds derived from this pyrazole have been tested for their efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against a range of bacterial and fungal pathogens. Studies indicate that certain derivatives show potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains .

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through various methods, including nitration reactions and coupling reactions with other organic compounds. The versatility of these synthetic pathways allows for the generation of a wide range of derivatives with potentially enhanced biological activities.

Synthesis Techniques

Common methods for synthesizing this compound include:

- Nitration of Propyl-Pyrazole : Utilizing nitrating agents such as concentrated nitric acid under controlled conditions.

- Green Chemistry Approaches : Employing safer reagents and solvents to minimize environmental impact while maximizing yield .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group at the fifth position.

3,4,5-Trinitro-1H-pyrazole: Contains multiple nitro groups, making it a powerful explosive and oxidizer.

Uniqueness: 3-Nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a propyl group on the pyrazole ring makes it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

3-Nitro-1-propyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position and a propyl group at the 1-position contributes to its unique biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in various cancer cell lines. A notable example includes the compound's ability to inhibit cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with reported IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications and substitutions .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.08 | Apoptosis induction |

| This compound | A549 | 26 | Growth inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Similar compounds have been shown to modulate caspase pathways, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Inhibition of metabolic enzymes such as AChE and COX is crucial for its anti-inflammatory and neuroprotective properties .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

- Antitumor Activity : A study involving a series of substituted pyrazoles demonstrated that compounds with nitro substitutions had enhanced binding affinity for estrogen receptors (ERα and ERβ), suggesting potential applications in hormone-dependent cancers .

- Neuroprotection : Research on neuroprotective agents revealed that certain pyrazoles could significantly reduce oxidative stress markers in neuronal cells, indicating their potential in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

3-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIAJTJVXWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.